4-((2,3-Dihydroxypropyl)thio)butanoic acid

Description

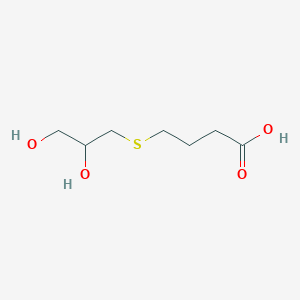

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dihydroxypropylsulfanyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c8-4-6(9)5-12-3-1-2-7(10)11/h6,8-9H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZSZPVZSIKRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 2,3 Dihydroxypropyl Thio Butanoic Acid

Direct Synthetic Routes to 4-((2,3-Dihydroxypropyl)thio)butanoic Acid

Direct synthesis of this compound can be approached through several key reaction types that are well-suited for the formation of the central thioether linkage.

Thiol-Addition Reactions in the Synthesis of this compound

Thiol-addition reactions, particularly the thiol-ene reaction, represent a highly efficient and atom-economical approach for the synthesis of this compound. wikipedia.org This reaction involves the addition of a thiol group across a carbon-carbon double bond. In a plausible synthetic route, 3-mercaptopropane-1,2-diol (thioglycerol) could be reacted with vinylacetic acid or a related unsaturated butanoic acid derivative. The thiol-ene reaction can be initiated either by radical initiators (e.g., AIBN) or photochemically, and it proceeds with anti-Markovnikov selectivity, which would yield the desired thioether product. wikipedia.org This method is valued for its high yields, stereoselectivity, and tolerance of various functional groups, making it a "click chemistry" reaction. wikipedia.orgrsc.org

A key advantage of the thiol-ene reaction is its ability to proceed under mild conditions, which is crucial for preserving the sensitive dihydroxypropyl and carboxylic acid functionalities of the target molecule. wikipedia.org The reaction is generally rapid and quantitative, simplifying purification processes. wikipedia.org

Exploration of Alternative Synthetic Pathways for the Thioether Linkage and Dihydroxypropyl Moiety

Beyond thiol-ene additions, other methods can be employed to construct the thioether linkage. One common strategy is the nucleophilic substitution of an alkyl halide with a thiol. For instance, a 4-halobutanoic acid ester could be reacted with thioglycerol in the presence of a base. The base deprotonates the thiol to form a thiolate, which then acts as a potent nucleophile to displace the halide, forming the thioether bond. Subsequent hydrolysis of the ester would yield the final carboxylic acid.

Alternatively, the Mitsunobu reaction offers a pathway for the synthesis of thioethers from alcohols. nih.gov This reaction could potentially be used to couple an alcohol precursor of the butanoic acid moiety with a thiol, although it is more commonly used for C-S bond formation with inversion of stereochemistry at the alcohol center. nih.gov

The dihydroxypropyl moiety can be introduced in several ways. One could start with an allyl-functionalized butanoic acid and perform a dihydroxylation reaction (e.g., using osmium tetroxide or through epoxidation followed by hydrolysis) after the formation of the thioether with a suitable thiol. Another approach is to use a protected form of thioglycerol, such as solketal-derived thiol, to perform the coupling reaction, followed by deprotection to reveal the diol.

Synthesis of Structurally Related Butanoic Acid Thioethers and Dihydroxypropyl Conjugates

The synthesis of compounds structurally related to this compound often employs similar, highly efficient reaction methodologies. These methods allow for the creation of diverse libraries of compounds for various applications.

Thiol-Ene Click Chemistry Applications in Related Dihydroxypropyl Thioether Synthesis

Thiol-ene click chemistry is a versatile tool for synthesizing a wide array of dihydroxypropyl thioethers. rsc.orgrsc.org The reaction's modularity allows for the combination of various thiols and alkenes. For example, thioglycerol can be reacted with a range of functionalized alkenes to produce diverse dihydroxypropyl thioether conjugates. The efficiency and orthogonality of the thiol-ene reaction mean that it can be performed in the presence of many other functional groups without the need for extensive protecting group strategies. rsc.orgcapes.gov.br This has led to its widespread use in materials science and bioconjugation. nih.gov The radical-mediated nature of the reaction allows for initiation by light or heat, providing temporal and spatial control over the reaction. wikipedia.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Thioglycerol | Functionalized Alkene | Thiol-Ene Click Chemistry | High yield, stereoselective, modular, mild conditions. wikipedia.orgrsc.org |

| Thiol | Dihydroxypropyl-alkene | Thiol-Ene Click Chemistry | Versatile for creating diverse thioether conjugates. rsc.orgcapes.gov.br |

Michael Addition Strategies for Analogous β-Thiopropionate Derivatives

The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. mdpi.com This reaction is particularly useful for the synthesis of β-thiopropionate derivatives, which are structural analogs of butanoic acid thioethers. In this reaction, a thiol is added to an acrylate (B77674) or a related Michael acceptor. youtube.com The reaction is typically base-catalyzed, where the base deprotonates the thiol to form a nucleophilic thiolate that attacks the β-position of the unsaturated system. mdpi.comyoutube.com

This strategy is highly effective for creating thioether linkages at the β-position relative to a carbonyl group. nih.gov The reaction conditions are generally mild, and the process is often highly efficient. The reversibility of the thia-Michael addition can be controlled by factors such as the substituents on the Michael acceptor. nih.gov

| Michael Donor (Thiol) | Michael Acceptor | Product Type | Key Features |

| Thioglycerol | Acrylate Ester | β-Thiopropionate | Base-catalyzed, conjugate addition, high efficiency. mdpi.comyoutube.com |

| Various Thiols | α,β-Unsaturated Ketone | β-Thioketone | Forms thioether at β-position to carbonyl. nih.gov |

Synthetic Approaches for Substituted Butanoic Acid Thioethers

A variety of synthetic methods are available for preparing substituted butanoic acid thioethers. The choice of method often depends on the desired substitution pattern and the available starting materials. For instance, the reaction of a thiol with a lactone, such as γ-butyrolactone, can yield the corresponding 4-thiobutanoic acid.

Another general approach involves the use of organometallic reagents. For example, a Grignard reagent derived from a substituted butyl halide could be reacted with a sulfur-transfer reagent. Alternatively, transition metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, can be used to form the C-S bond between a substituted butanoic acid precursor and a thiol. nih.gov

The synthesis of 3-mercaptobutanoic acid has been demonstrated via a two-step process starting from crotonic acid, involving the Michael addition of an isothiouronium salt followed by hydrolysis. nih.gov This mercaptobutanoic acid can then be used as a building block to create various thioethers through esterification or other coupling reactions. nih.gov

| Starting Material 1 | Starting Material 2 | Product Type | Reaction Description |

| Crotonic Acid | Thiourea (B124793) | 3-Mercaptobutanoic Acid | Michael addition of isothiouronium salt followed by hydrolysis. nih.gov |

| γ-Butyrolactone | Thiol | 4-Thiobutanoic Acid | Ring-opening of the lactone by the thiol. |

| 4-Halobutanoic Acid | Thiol | 4-Thiobutanoic Acid | Nucleophilic substitution with a thiolate. |

| Thiophene | Substituted Acrylic Acid | 3-(Thienylthio)butyric acid | Addition of thienylthiol across the double bond. google.com |

Advanced Chemical Modification and Derivatization Strategies for this compound

The unique structural characteristics of this compound, featuring a carboxylic acid, a diol, and a thioether linkage, offer a versatile platform for a variety of chemical modifications. These derivatization strategies are pivotal for modulating the molecule's physicochemical properties, enhancing its utility in various applications, and facilitating its analysis. Advanced modification strategies typically focus on the selective or exhaustive reaction of its functional groups to yield a diverse library of derivatives.

The primary sites for chemical modification on this compound are the carboxyl group and the vicinal diol. The thioether sulfur atom also presents a site for potential oxidation. These modifications can be strategically employed to create derivatives with tailored lipophilicity, polarity, and biological activity or to introduce functionalities for conjugation to other molecules or materials.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification, most commonly through esterification and amidation reactions. These transformations can significantly alter the polarity and bioavailability of the parent compound.

Esterification:

Esterification of the carboxylic acid is a fundamental derivatization technique. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. quora.com The use of dehydrating agents can drive the reaction towards completion. quora.com For instance, reacting this compound with a simple alcohol like ethanol (B145695) in the presence of sulfuric acid would yield the corresponding ethyl ester. quora.com This reaction is broadly applicable to a wide range of primary and secondary alcohols.

Table 1: Potential Ester Derivatives of this compound

| Alcohol Reactant | Resulting Ester Derivative |

| Methanol | Methyl 4-((2,3-dihydroxypropyl)thio)butanoate |

| Ethanol | Ethyl 4-((2,3-dihydroxypropyl)thio)butanoate |

| Isopropanol | Isopropyl 4-((2,3-dihydroxypropyl)thio)butanoate |

| Benzyl alcohol | Benzyl 4-((2,3-dihydroxypropyl)thio)butanoate |

Amidation:

The formation of amides from the carboxylic acid group introduces a nitrogen-containing functionality, which can significantly impact the molecule's hydrogen bonding capacity and biological interactions. Amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Table 2: Potential Amide Derivatives of this compound

| Amine Reactant | Resulting Amide Derivative |

| Ammonia | 4-((2,3-Dihydroxypropyl)thio)butanamide |

| Methylamine | N-Methyl-4-((2,3-dihydroxypropyl)thio)butanamide |

| Diethylamine | N,N-Diethyl-4-((2,3-dihydroxypropyl)thio)butanamide |

| Aniline | N-Phenyl-4-((2,3-dihydroxypropyl)thio)butanamide |

Modification of the Diol Group

The 2,3-dihydroxypropyl (glycerol) moiety provides another avenue for extensive derivatization, allowing for the fine-tuning of the molecule's properties.

Acetal (B89532) and Ketal Formation:

The vicinal diol can be protected by reacting it with an aldehyde or a ketone to form a cyclic acetal or ketal, respectively. For example, reaction with acetone (B3395972) in the presence of an acid catalyst can yield an isopropylidene ketal. This strategy is often employed to selectively protect the diol while other functional groups are being modified.

Etherification:

The hydroxyl groups of the diol can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which are then reacted with an alkyl halide. This modification can significantly increase the lipophilicity of the molecule.

Esterification of the Diol:

The primary and secondary hydroxyl groups of the diol can be esterified using acyl chlorides or acid anhydrides in the presence of a base. This allows for the introduction of various acyl groups, leading to a wide range of diester derivatives.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. These oxidized derivatives exhibit increased polarity and different chemical reactivity compared to the parent thioether. Oxidizing agents such as hydrogen peroxide or peroxy acids can be used to effect these transformations.

Table 3: Summary of Potential Derivatization Strategies

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amides |

| Diol | Acetal/Ketal Formation | Aldehyde/Ketone, Acid Catalyst | Cyclic Acetals/Ketals |

| Diol | Etherification | Alkyl Halide, Base | Ethers |

| Diol | Esterification | Acyl Chloride/Anhydride, Base | Diesters |

| Thioether | Oxidation | Oxidizing Agent (e.g., H₂O₂) | Sulfoxides, Sulfones |

These advanced chemical modification and derivatization strategies highlight the potential of this compound as a versatile scaffold for the development of new chemical entities with tailored properties. The ability to selectively modify each of its functional groups opens up a vast chemical space for exploration in various scientific and technological fields.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of a compound, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are critical in piecing together the molecular puzzle of 4-((2,3-Dihydroxypropyl)thio)butanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different hydrogen environments within the molecule. The protons of the butanoic acid backbone, the methylene (B1212753) groups adjacent to the sulfur atom and the carboxylic acid, and the protons of the 2,3-dihydroxypropyl group would each produce characteristic resonances. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would reveal the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: Complementing the proton NMR, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated, corresponding to the four carbons of the butanoic acid moiety and the three carbons of the dihydroxypropyl group. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons bonded to the sulfur and oxygen atoms, and the aliphatic carbons would appear in characteristic regions of the spectrum, further confirming the molecular structure.

While specific, experimentally-derived NMR data for this compound is not widely available in public literature, the expected spectral features can be predicted based on the known chemical shifts of similar functional groups.

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Furthermore, the presence of the hydroxyl groups in the diol moiety would contribute to the broadness of the O-H band. The C-S stretching vibration of the thioether is typically weak and appears in the fingerprint region (below 1500 cm⁻¹), making it less conspicuous.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. For this compound, with a molecular formula of C7H14O4S, the expected exact mass would be approximately 194.06 g/mol .

In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) could provide the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern would provide valuable structural information. For instance, characteristic losses of water (H₂O) from the diol and carboxylic acid groups, loss of the carboxyl group (COOH), and cleavage at the C-S bonds would be expected, providing clear evidence for the presence and connectivity of the different functional groups within the molecule.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the quantification of the target compound.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for the analysis of non-volatile, polar compounds like this compound.

A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water (often with an acid modifier like formic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a suitable detector, such as an Ultraviolet (UV) detector (if the molecule possesses a chromophore, though it is weak for this compound), an Evaporative Light Scattering Detector (ELSD), or, most powerfully, a mass spectrometer (LC-MS).

LC-MS combines the separation power of LC with the detection specificity and sensitivity of MS. This hyphenated technique would not only provide the retention time of the compound for quantification but also its mass spectrum for unambiguous identification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, owing to its polar functional groups (carboxylic acid and diol), direct analysis by GC is challenging.

To make the compound amenable to GC analysis, a derivatization step would be necessary. This typically involves converting the polar functional groups into less polar, more volatile derivatives. For example, the carboxylic acid could be esterified (e.g., to its methyl or ethyl ester), and the hydroxyl groups could be silylated (e.g., using a reagent like BSTFA to form trimethylsilyl (B98337) ethers). The resulting derivatized compound would be more volatile and could be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The fragmentation pattern of the derivatized molecule in the mass spectrometer would provide further structural confirmation.

Other Advanced Analytical Techniques for Comprehensive Characterization (e.g., Gel Permeation Chromatography, Thermal Analysis)

Beyond the more common spectroscopic and chromatographic methods, other advanced techniques can be employed to investigate specific characteristics of "this compound" and related materials. These methods are particularly useful for analyzing polymeric materials or for understanding the thermal behavior of the compound.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. youtube.comyoutube.com While "this compound" is a small molecule, it can be used as a monomer or a functionalizing agent in the synthesis of larger sulfur-containing polymers or poly(thioether)s. researchgate.netmdpi.com In such contexts, GPC is indispensable for characterizing the resulting polymeric products. rsc.orgresearchgate.net

The technique separates molecules based on their size in solution. youtube.com A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules, which cannot enter the pores, travel a shorter path and elute from the column more quickly, while smaller molecules diffuse into the pores, extending their path and causing them to elute later. youtube.comyoutube.com By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. youtube.com

For sulfur-containing polymers, GPC analysis can provide crucial information on the success of the polymerization process, the average molecular weight, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. rsc.orgresearchgate.net For instance, research on sulfur-containing block polymers has utilized GPC to confirm the formation of the desired block structure and to assess the PDI, which is typically narrow in controlled polymerization reactions. rsc.org

Interactive Table: GPC Data for Representative Sulfur-Containing Polymers

| Polymer Type | Monomers | Mn ( g/mol ) | PDI (Đ) | Eluent | Reference |

| Poly(thioether) | Thiol and Alkyne | Varies | - | - | researchgate.net |

| Sulfur-containing block polymer | Oxetane, Sulfur-containing comonomers | Varies | 1.1–1.3 | Tetrahydrofuran | rsc.org |

| Thiol-acrylate photopolymer | Thiol and Acrylate (B77674) | Varies | Varies | Phosphate buffer | nih.gov |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. These methods can provide information on thermal stability, decomposition temperatures, phase transitions, and the influence of the compound on the thermal properties of formulated products.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for determining the decomposition temperature and the amount of organic material in a composite. For example, in the study of thiol-functionalized nanoparticles, TGA was used to quantify the amount of the organic thiol compound bound to the nanoparticle surface by measuring the mass loss upon heating. mdpi.com The main weight loss for nanoparticles coated with a thiol-functionalized polymer was observed between 230–600 °C. mdpi.com Studies on thiol-functionalized polynorbornene dicarboximides also employed TGA to assess the thermal decomposition of these polymers. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions. For thiol-functionalized polymers, DSC can determine the glass transition temperature (Tg), which is a critical parameter for understanding the physical properties of the polymer. mdpi.com For instance, the Tg values for thiol-functionalized polynorbornene dicarboximides were found to be in the range of 215-225 °C. mdpi.com While specific thermal data for "this compound" is scarce, analysis of related butanoic acid derivatives and thio-compounds provides insight into the expected thermal behavior. biointerfaceresearch.comcabidigitallibrary.org The thermal stability of aromatic carboxylic acids has been investigated, showing decomposition at elevated temperatures. northwestern.edu

Interactive Table: Thermal Properties of Related Thiol and Carboxylic Acid Compounds

| Compound/Material | Analytical Technique | Key Finding | Temperature Range (°C) | Reference |

| Thiol-functionalized nanoparticles | TGA | Main decomposition of polymer shell | 230-600 | mdpi.com |

| Thiol-functionalized polynorbornene dicarboximides | DSC | Glass transition temperatures (Tg) | 215-225 | mdpi.com |

| Dicarboxylic acids (C4-C16) | DSC | Measurement of vaporization enthalpies | - | acs.org |

| Aromatic carboxylic acids | Hydrothermal Treatment | Decomposition observed | 250-410 | northwestern.edu |

Note: This table contains data from related compounds to infer potential analytical approaches for "this compound" due to a lack of specific data for the target compound.

Investigation of Biological Relevance and Mechanistic Insights

Biochemical Interactions and Metabolic Transformations

Comprehensive studies detailing the biochemical interactions and metabolic transformations of 4-((2,3-Dihydroxypropyl)thio)butanoic acid are not present in the current body of scientific literature. The subsequent subsections outline the specific areas where research is needed.

Comparative Analysis with Known Methionine Precursors and Metabolites

There is no available research that directly compares this compound with known methionine precursors or metabolites. Methionine, an essential amino acid, and its analogues are critical for various metabolic processes. However, any potential relationship or comparative function of this compound as a methionine source or its interaction with the methionine metabolic pathway has not been investigated.

Exploration of Potential Enzymatic Interactions and Biotransformation Pathways

Information regarding the enzymatic interactions and biotransformation pathways of this compound is not available. Research has not yet been published that identifies specific enzymes that may act upon this compound or the metabolic routes it might follow within a biological system.

In Vitro Biological Activity Studies

Currently, there are no published in vitro studies available that assess the biological activity of this compound.

Assessment in Cellular Systems for General Biochemical Responses

There is a lack of data from studies using cellular systems to evaluate the general biochemical responses to this compound. Consequently, its effects on cellular processes, viability, and signaling pathways remain unknown.

In Vivo Animal Model Studies

There are no documented in vivo studies using animal models to investigate the systemic interactions and fate of this compound.

Evaluation in Animal Models to Explore Systemic Interactions and Fates

Due to the absence of in vivo research, the systemic interactions, distribution, metabolism, and excretion of this compound in a whole-organism context have not been determined.

Research on Precursors, Analogs, and Derivatives

Identification and Synthesis of Precursors to 4-((2,3-Dihydroxypropyl)thio)butanoic Acid

The synthesis of this compound logically proceeds through the coupling of two key precursor molecules: one providing the butanoic acid structure and the other contributing the 2,3-dihydroxypropylthio moiety. The most plausible precursors are a 4-halobutanoic acid and 3-mercapto-1,2-propanediol (B48393) (also known as thioglycerol).

The synthetic strategy would likely involve a nucleophilic substitution reaction. masterorganicchemistry.com In this proposed synthesis, 3-mercapto-1,2-propanediol acts as the nucleophile. The thiol group (-SH) of 3-mercapto-1,2-propanediol is more acidic than its hydroxyl groups, allowing for selective deprotonation with a base to form a thiolate anion. masterorganicchemistry.com This potent nucleophile can then attack the electrophilic carbon atom of a 4-halobutanoic acid, such as 4-bromobutanoic acid, displacing the halide to form the thioether bond. masterorganicchemistry.com

3-Mercapto-1,2-propanediol (Thioglycerol): This precursor is a commercially available compound. sigmaaldrich.comfujifilm.comfishersci.nothermofisher.comchemicalbook.com It is a liquid at room temperature and is soluble in water. fishersci.no Its applications extend beyond a precursor, as it is used in nanoparticle functionalization and as a potential substitute for 2-mercaptoethanol (B42355) in biological studies. sigmaaldrich.comfishersci.no

4-Halobutanoic Acids: 4-Bromobutanoic acid and other 4-halobutanoic acids are also accessible chemical reagents. Their synthesis can be achieved through various established organic chemistry methods, often starting from γ-butyrolactone.

Synthesis and Study of Structurally Related Dihydroxypropyl-Containing Thioethers and Esters

The core structural motif of a dihydroxypropyl group attached to a sulfur atom is found in various other molecules. Research into the synthesis of these related compounds provides valuable insights into the reactivity and properties of this functional group.

One significant area of related research is the synthesis of poly(β-hydroxy thioether)s through thiol-epoxy 'click' chemistry. This reaction involves the base-catalyzed ring-opening of an epoxide by a thiol, resulting in a β-hydroxy thioether linkage. This method is highly efficient and regioselective. While not directly forming this compound, it demonstrates a powerful and versatile method for creating the dihydroxypropyl thioether moiety from different starting materials.

Furthermore, esters containing the dihydroxypropyl group are another class of related compounds. For instance, research into the synthesis of multifunctional secondary thiol hardeners from 3-mercaptobutanoic acid has led to the creation of molecules like pentaerythritol (B129877) tetra(3-mercaptobutylate). nih.gov This involves the esterification of a polyol with a thiol-containing carboxylic acid. nih.gov

The synthesis of thioethers, in general, has been extensively studied, with methods including the reaction of alkyl halides with thiolates being a fundamental and widely used transformation. masterorganicchemistry.com

Comparative Research with Other Substituted Butanoic Acid Compounds

Butanoic acid and its derivatives are a broad class of compounds with diverse applications and biological relevance. nih.gov Comparative studies of these compounds help to elucidate the structure-activity relationships and the influence of different substituents on the properties of the butanoic acid backbone.

For example, a study on new butanoic acid derivatives involved their synthesis and theoretical analysis using Density Functional Theory (DFT) to understand their structural and electronic properties. biointerfaceresearch.comresearchgate.net Another study investigated the oxidation kinetics of butanoic acid, providing data on its degradation pathways at high temperatures. researchgate.net

The acidity of substituted butanoic acids is a key parameter that is influenced by the nature of the substituent. While a simple alkyl chain generally has a minor effect on the acidity of carboxylic acids, the introduction of heteroatoms can have a more significant impact. stackexchange.com For instance, the thioether linkage in this compound, with its electron-donating and polarizable sulfur atom, will influence the electronic properties of the butanoic acid chain compared to a simple alkyl-substituted butanoic acid.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, offering insights that can guide experimental research. nih.gov For a molecule like 4-((2,3-Dihydroxypropyl)thio)butanoic acid, these techniques could be instrumental in elucidating its structure-function relationships.

Detailed computational analyses, such as Density Functional Theory (DFT), could be employed to understand the molecule's electronic and geometric properties. mdpi.com Such studies on other butanoic acid derivatives have successfully predicted their stability, reactivity, and spectroscopic characteristics. nih.gov For this compound, DFT calculations could provide valuable data on its optimized molecular geometry, bond lengths, and bond angles. This information is foundational for understanding how the molecule might interact with biological targets or other chemical species.

Furthermore, computational methods can predict key molecular descriptors that are relevant to a compound's potential biological activity. walisongo.ac.id These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing a molecule's reactivity and kinetic stability. The electrostatic potential surface could also be mapped to identify regions of the molecule that are likely to engage in electrostatic interactions, which is particularly relevant for predicting binding affinity to enzymes or receptors. walisongo.ac.id

Table 1: Potential Computational Analyses for this compound

| Computational Method | Predicted Properties and Insights |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, bond angles, vibrational frequencies, electronic properties (HOMO/LUMO energies), and reactivity descriptors. mdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, interaction with solvent molecules, and binding dynamics with potential biological targets. sigmaaldrich.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors, guiding the design of more potent analogs. youtube.com |

By applying these computational approaches, researchers can build predictive models for the behavior of this compound, saving time and resources in the laboratory.

Design and Synthesis of Novel Analogs for Targeted Research Applications

The design and synthesis of novel analogs of this compound could lead to the discovery of new compounds with tailored properties for specific research applications. The synthesis of thioethers is a well-established field in organic chemistry, with numerous methods available for creating carbon-sulfur bonds. taylorandfrancis.comcornell.edu These methods could be adapted to create a library of analogs of the target compound.

Strategies for creating novel analogs could involve modifications at several key positions within the molecule:

Modification of the Butanoic Acid Chain: The length of the alkyl chain could be varied to explore the impact on the compound's lipophilicity and potential biological activity. nih.gov

Functionalization of the Dihydroxypropyl Group: The two hydroxyl groups on the propyl moiety offer sites for further chemical modification. They could be esterified, etherified, or replaced with other functional groups to alter the compound's polarity and hydrogen-bonding capabilities. The synthesis of glycerol (B35011) derivatives with varied functionalities has been demonstrated in the literature. nih.gov

Alteration of the Thioether Linkage: The sulfur atom in the thioether linkage could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly change the polarity and electronic properties of the molecule.

The synthesis of such analogs could be achieved through various established synthetic routes. For instance, the thiol-ene "click" reaction is an efficient method for forming thioethers under mild conditions and could be used to couple a protected 2,3-dihydroxypropyl thiol with a butenoic acid derivative. researchgate.net

Table 2: Potential Synthetic Strategies for Analogs of this compound

| Synthetic Strategy | Description | Potential Outcome |

| Thiol-ene Reaction | Reaction of a thiol with an alkene to form a thioether. researchgate.net | Efficient and regioselective synthesis of the core thioether structure. |

| Nucleophilic Substitution | Reaction of a thiolate with an alkyl halide. mdpi.com | Versatile method for introducing various alkyl chains. |

| Esterification/Etherification | Modification of the hydroxyl groups on the dihydroxypropyl moiety. | Analogs with altered polarity and solubility. |

The development of a library of analogs would enable systematic structure-activity relationship (SAR) studies, providing valuable data on how specific structural features influence the compound's properties and potential applications. nih.govdrugdesign.org

Interdisciplinary Research Avenues Involving this compound

The unique combination of functional groups in this compound opens up possibilities for its use in a variety of interdisciplinary research fields.

In materials science , the presence of both a thiol-related group and a carboxylic acid suggests that this compound could serve as a functional monomer or a surface modification agent. Thioether-functionalized polymers have been explored for applications such as responsive biomaterial coatings. biorxiv.org The carboxylic acid group could be used to anchor the molecule to surfaces or to participate in polymerization reactions. The diol functionality could also be used to create polyesters or polyurethanes with unique properties. The interdisciplinary nature of materials research often leads to the development of novel materials with advanced functionalities. mit.edu

In the field of biomedical research , the structural motifs within this compound are found in various biologically active molecules. For instance, some thioether-containing compounds have shown antioxidant properties. researchgate.netresearchgate.net The glycerol backbone is a fundamental component of lipids in biological systems. mdpi.com Furthermore, thiourea (B124793) derivatives, which share the sulfur-carbon-nitrogen linkage, have been investigated for a wide range of biological activities, including antibacterial, and anticancer properties. mdpi.com Given these precedents, it is plausible that this compound and its analogs could be explored for their own potential biological activities. The synthesis of glycerol derivatives for the treatment of pain and inflammation has been reported, suggesting another potential avenue of investigation. nih.gov

The development of this compound could also intersect with green chemistry . For example, glycerol is a readily available and renewable resource, often generated as a byproduct of biodiesel production. researchgate.net The use of glycerol as a starting material or as a solvent in the synthesis of thioethers has been explored as a green synthetic methodology. researchgate.netresearchgate.net

Future research into this compound, leveraging these advanced perspectives, could unlock its full potential and lead to new discoveries across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((2,3-Dihydroxypropyl)thio)butanoic acid, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via thiol-ene coupling or nucleophilic substitution. For example, tert-butyl ester intermediates (e.g., tert-butyl 4-((5-aryl-1,3,4-oxadiazol-2-yl)thio)butanoate) are often used to protect reactive groups, followed by acidic deprotection to yield the carboxylic acid . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (DCM/MeOH mixtures), and chromatography conditions (e.g., silica gel with 2% MeOH in DCM) to improve yield and purity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use H and C NMR to confirm the thioether linkage and stereochemistry. For instance, characteristic proton signals for the dihydroxypropyl group appear at δ 3.38–3.40 ppm (t, Hz), while the butanoic acid moiety shows a triplet at δ 2.51–2.60 ppm . IR spectroscopy (e.g., O-H stretch at 3200–3500 cm) and high-resolution mass spectrometry (HRMS) further validate molecular weight (±1 ppm accuracy) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS/MS in negative ion mode is recommended. Calibration curves using deuterated internal standards (e.g., -butanoic acid derivatives) improve accuracy, especially for low-concentration detection in blood or tissue samples .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?

- Methodological Answer : The thioether bond is prone to oxidation; stability studies in PBS (pH 7.4, 37°C) show a half-life of ~8–12 hours. Adding antioxidants (e.g., ascorbic acid) or formulating in lipid nanoparticles extends stability. Computational modeling (DFT) predicts electron-withdrawing substituents on the aryl group reduce oxidation susceptibility .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Methodological Answer : Discrepancies in IC values (e.g., 25 µM in MCF-7 vs. >100 µM in HEK293) may arise from membrane permeability differences. Use flow cytometry with fluorescent probes (e.g., calcein-AM) to quantify intracellular accumulation. Adjusting lipophilicity via ester prodrugs (e.g., methyl esters) enhances cellular uptake .

Q. How can impurities in pharmaceutical formulations of this compound be characterized and controlled?

- Methodological Answer : Impurities like Bendamustine-related derivatives (e.g., 4-(5-((2-chloroethyl)(2-((2,3-dihydroxypropyl)thio)ethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid) are identified via LC-HRMS and quantified against USP standards. Process optimization (e.g., reducing residual chlorinated intermediates) minimizes impurity levels to <0.1% .

Q. What computational tools are effective for structure-activity relationship (SAR) studies of its derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like Rho kinase or EP4 receptor identifies critical interactions (e.g., hydrogen bonding with Arg138). QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps predict bioavailability and toxicity .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 3.38–3.40 (t, Hz, -SCH-) | |

| C NMR | δ 177.82 (C=O), 32.27 (-CH-S-) | |

| HRMS (ESI+) | m/z 341.0727 [M+H]+ (Δ < 1 ppm) |

Table 2 : Stability Profile in Aqueous Solutions

| Condition | Half-Life | Degradation Pathway | Mitigation Strategy |

|---|---|---|---|

| PBS (pH 7.4, 37°C) | 8–12 h | Thioether oxidation | Antioxidant additives |

| Simulated gastric fluid | <2 h | Acid-catalyzed hydrolysis | Enteric coating |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.